4-(4-Methoxyphenylthio)benzenemethanol
Description
4-(4-Methoxyphenylthio)benzenemethanol (CAS: Not explicitly provided in evidence) is a benzenemethanol derivative featuring a 4-methoxyphenylthio (-S-C₆H₄-OCH₃) substituent. This compound belongs to the arylthioether family, where the sulfur atom bridges the benzene ring and a methoxy-substituted phenyl group. The methoxy group confers electron-donating properties, while the thioether linkage may enhance lipophilicity and influence redox reactivity. Though direct synthesis details for this compound are absent in the evidence, analogous pathways (e.g., reaction of 4-methoxybenzenethiol with chlorinated intermediates, as seen in ) suggest its preparation involves nucleophilic substitution or coupling reactions .
Properties
Molecular Formula |
C14H14O2S |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C14H14O2S/c1-16-12-4-8-14(9-5-12)17-13-6-2-11(10-15)3-7-13/h2-9,15H,10H2,1H3 |
InChI Key |
ICNZZCBKHVDQQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 4-(4-Methoxyphenylthio)benzenemethanol with structurally related benzenemethanol derivatives:
Key Observations :
- Lipophilicity: The thioether group in this compound likely increases its lipophilicity compared to 4-methoxybenzyl alcohol (logP ~1.5–2.0 vs. ~1.0) due to sulfur’s polarizability and reduced hydrogen bonding .
- In contrast, hydroxyl or benzyl substituents (e.g., in and ) confer stability toward oxidation .
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